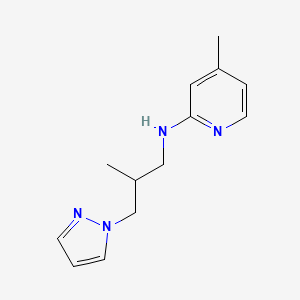
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride, also known as 6-MeO-DALT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a psychoactive substance that has been used for scientific research purposes. The compound has been synthesized in the laboratory through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The compound has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin receptor activation. The compound is also relatively easy to synthesize in the laboratory. However, the limitations of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects on the brain and body.
Orientations Futures
For research on 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include further studies on its mechanism of action and its potential use in the treatment of mental health disorders. The compound could also be studied in combination with other psychoactive substances to determine its effects on the brain and body. Additionally, more research is needed to determine the safety and potential side effects of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride.
Méthodes De Synthèse
The synthesis of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves several steps, including the condensation of 2-(methylamino)acetaldehyde with indole-3-carboxaldehyde, followed by reduction with sodium borohydride to form 6-methyl-2,3-dihydroindol-1-yl)acetaldehyde. The next step involves the condensation of this compound with 3-phenylpropan-1-one to form 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one. The final step involves the hydrochloride salt formation.
Applications De Recherche Scientifique
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride has been used in scientific research to study its effects on the serotonin receptor system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
IUPAC Name |
3-amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-13-7-8-15-9-10-20(17(15)11-13)18(21)12-16(19)14-5-3-2-4-6-14;/h2-8,11,16H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZYXUIROKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)CC(C3=CC=CC=C3)N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)
![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
